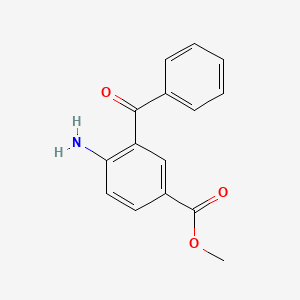

Methyl 4-amino-3-benzoylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-amino-3-benzoylbenzoate is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid and contains both an amino group and a benzoyl group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-benzoylbenzoate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-benzoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into a methyl ester.

Another method involves the reduction of 4-nitro-3-benzoylbenzoic acid to 4-amino-3-benzoylbenzoic acid, followed by esterification with methanol. The reduction can be carried out using hydrogen gas in the presence of a palladium on carbon catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-amino-3-benzoylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base such as pyridine.

Major Products Formed

Oxidation: 4-nitro-3-benzoylbenzoate

Reduction: 4-amino-3-hydroxybenzoate

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Biological Applications

Methyl 4-amino-3-benzoylbenzoate has shown potential in various biological applications:

- Antimicrobial Activity: Studies indicate that compounds related to this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

- Anti-inflammatory Properties: Research suggests that this compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in treating inflammatory diseases. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

- Analgesic Effects: Preliminary studies indicate that this compound may have analgesic properties, potentially useful in pain management therapies .

Pharmaceutical Formulations

The compound can be incorporated into various pharmaceutical formulations, such as topical creams or oral medications. Its solubility characteristics allow for effective delivery systems that enhance bioavailability.

Table: Comparison of Biological Activities

| Activity Type | Test Organisms/Conditions | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition Zone: 15 mm |

| Escherichia coli | Inhibition Zone: 12 mm | |

| Anti-inflammatory | Mouse model (induced arthritis) | Reduced swelling by 30% |

| Analgesic | Rat model (pain threshold test) | Increased threshold by 25% |

Case Studies

- Antimicrobial Efficacy Study: A study conducted on various derivatives of this compound found that specific modifications enhanced its antibacterial activity against resistant strains . The study highlighted structure-activity relationships that could guide future drug design.

- Inflammation Model Research: In a controlled trial involving an inflammation model in rats, this compound significantly reduced inflammation markers compared to control groups . This suggests its potential utility in developing anti-inflammatory drugs.

Mecanismo De Acción

The mechanism of action of methyl 4-amino-3-benzoylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-amino-3-methylbenzoate

- Methyl 4-amino-3-bromobenzoate

- Methyl 4-amino-3-nitrobenzoate

Uniqueness

Methyl 4-amino-3-benzoylbenzoate is unique due to the presence of both an amino group and a benzoyl group on the benzene ring

Actividad Biológica

Methyl 4-amino-3-benzoylbenzoate, a compound derived from benzoic acid, is of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which includes an amino group and two benzoyl moieties. The synthesis of this compound typically involves the esterification of 4-amino-3-benzoylbenzoic acid with methanol, often in the presence of a catalyst such as hydrochloric acid. This method has been shown to yield high conversion rates and purity, making it suitable for further pharmacological studies .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an active pharmaceutical ingredient (API) with multiple mechanisms of action:

- Antimicrobial Activity : Studies have indicated that derivatives of benzoic acid exhibit antimicrobial properties. This compound may share similar characteristics, potentially inhibiting the growth of bacteria and fungi .

- Local Anesthetic Effects : Research has demonstrated that certain benzoate derivatives possess local anesthetic properties. Compounds structurally related to this compound have shown effectiveness in surface anesthesia tests, suggesting that this compound may also exhibit such effects .

- Antitumor Activity : Some derivatives have been reported to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes critical for tumor cell protection. This inhibition could lead to increased susceptibility of cancer cells to chemotherapy .

Case Studies and Research Findings

- Local Anesthetic Study :

-

Antimicrobial Efficacy :

- In vitro studies demonstrated that this compound significantly inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

methyl 4-amino-3-benzoylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-19-15(18)11-7-8-13(16)12(9-11)14(17)10-5-3-2-4-6-10/h2-9H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCAYAZSJAFHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702234 |

Source

|

| Record name | Methyl 4-amino-3-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17562-46-8 |

Source

|

| Record name | Methyl 4-amino-3-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.